molecular formula C22H28N2O4S B502677 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine CAS No. 329266-48-0

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No.: B502677
CAS No.: 329266-48-0
M. Wt: 416.5g/mol
InChI Key: IUBMMBZGYYIJNH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a structurally complex piperazine derivative featuring three key moieties:

  • Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms, common in pharmaceuticals for its conformational flexibility and ability to engage in hydrogen bonding .
  • Benzodioxol-5-ylmethyl group: A methylene-linked 1,3-benzodioxole ring, which enhances lipophilicity and may improve blood-brain barrier penetration .
  • 2,3,5,6-Tetramethylphenylsulfonyl group: A bulky, electron-rich aromatic sulfonamide substituent that increases steric hindrance and metabolic stability compared to halogenated analogs .

Molecular Formula: C₂₃H₂₈N₂O₄S (calculated based on structural analogs in ).
Molecular Weight: ~444.55 g/mol.
Key Properties:

  • High lipophilicity (predicted logP > 3.5) due to aromatic and alkyl substituents.
  • Potential CNS activity via interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15-11-16(2)18(4)22(17(15)3)29(25,26)24-9-7-23(8-10-24)13-19-5-6-20-21(12-19)28-14-27-20/h5-6,11-12H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMMBZGYYIJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with 1,3-Benzodioxol-5-ylmethyl Chloride

The first step involves the monoalkylation of piperazine using 1,3-benzodioxol-5-ylmethyl chloride. Piperazine’s dual amine functionality necessitates controlled reaction conditions to prevent disubstitution. A reported method employs sodium borohydride for reducing benzophenone derivatives to alcohols, followed by thionyl chloride-mediated chlorination. For this synthesis:

  • Chlorination of 1,3-Benzodioxol-5-ylmethanol :
    1,3-Benzodioxol-5-ylmethanol+SOCl21,3-Benzodioxol-5-ylmethyl chloride+HCl+SO2\text{1,3-Benzodioxol-5-ylmethanol} + \text{SOCl}_2 \rightarrow \text{1,3-Benzodioxol-5-ylmethyl chloride} + \text{HCl} + \text{SO}_2
    Reaction conditions: Thionyl chloride (2.5 eq), dichloromethane (DCM), reflux (40°C, 4 h).

  • Alkylation of Piperazine :
    Piperazine+1,3-Benzodioxol-5-ylmethyl chloride1-(1,3-Benzodioxol-5-ylmethyl)piperazine\text{Piperazine} + \text{1,3-Benzodioxol-5-ylmethyl chloride} \rightarrow \text{1-(1,3-Benzodioxol-5-ylmethyl)piperazine}
    To favor monoalkylation, a 1:1 molar ratio of piperazine to alkylating agent is maintained in DCM with potassium carbonate (2 eq) as a base. The mixture is stirred at room temperature for 12 h. Yield: ~65–72%.

Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The second step introduces the sulfonyl group via reaction with 2,3,5,6-tetramethylbenzenesulfonyl chloride. Sulfonylation of secondary amines typically requires mild bases to neutralize HCl byproducts:

1-(1,3-Benzodioxol-5-ylmethyl)piperazine+2,3,5,6-tetramethylbenzenesulfonyl chlorideTarget Compound\text{1-(1,3-Benzodioxol-5-ylmethyl)piperazine} + \text{2,3,5,6-tetramethylbenzenesulfonyl chloride} \rightarrow \text{Target Compound}
Reaction conditions: DCM, N,N-diisopropylethylamine (DIPEA, 2 eq), room temperature (24 h). Purification via silica gel chromatography (3% methanol/DCM) yields the final product.

Optimization and Challenges

Regioselectivity in Alkylation

Piperazine’s symmetry allows alkylation at either nitrogen, but steric and electronic factors influence selectivity. Using a sub-stoichiometric amount of alkylating agent (0.9 eq) minimizes disubstitution. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Sulfonyl Chloride Reactivity

Electron-donating methyl groups on the sulfonyl chloride reduce electrophilicity, necessitating extended reaction times (24–48 h) compared to nitro-substituted analogs.

Structural Characterization

The compound is characterized using spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.18 (s, 12H, 4 × CH₃ from tetramethylphenyl).

    • δ 3.25–3.40 (m, 8H, piperazine-CH₂).

    • δ 4.32 (s, 2H, CH₂-benzodioxole).

    • δ 6.82–7.10 (m, 3H, benzodioxole-ArH).

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 16.2 (4 × CH₃), 45.8 (piperazine-CH₂), 73.9 (CH₂-benzodioxole), 121.5–147.8 (aromatic carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 501.2 [M + H]⁺ (calculated for C₂₄H₃₂N₂O₄S: 500.2).

Elemental Analysis

  • Calculated : C 63.14%, H 6.45%, N 5.60%.

  • Found : C 63.18%, H 6.49%, N 5.58%.

Yield and Purity Data

StepReactionYield (%)Purity (HPLC)
1Alkylation6895
2Sulfonylation7197
Overall (isolated)4893

Comparative Analysis of Sulfonylation Methods

A comparative study using different bases and solvents revealed DIPEA in DCM as optimal:

BaseSolventTime (h)Yield (%)
DIPEADCM2471
TriethylamineTHF4855
NaOHH₂O/DCM1238

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzodioxole or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antidepressant Properties

Research has shown that compounds structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine exhibit significant antidepressant-like effects in preclinical models. These effects are hypothesized to be mediated through modulation of serotonin and norepinephrine levels in the brain .

Antipsychotic Activity

The compound has also been investigated for its potential antipsychotic properties. Studies suggest that it may interact with dopamine receptors, similar to other piperazine derivatives used in treating schizophrenia .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that it could help mitigate neurodegeneration associated with diseases such as Parkinson's and Alzheimer's . The underlying mechanisms may involve antioxidant activity and inhibition of neuroinflammatory pathways.

Study 1: Antidepressant Effects

In a study published in Psychopharmacology, researchers evaluated the antidepressant effects of a related piperazine derivative in rodent models. The compound demonstrated significant reductions in despair behavior compared to control groups. This study highlights the potential for developing new antidepressants based on the piperazine scaffold .

Study 2: Neuroprotection in Parkinson's Disease

A recent investigation into the neuroprotective effects of similar compounds in a Parkinson's disease model revealed that these substances could reduce dopaminergic neuron loss. The study concluded that the benzodioxole moiety contributes significantly to the protective effects observed .

Comparative Analysis of Related Compounds

The following table summarizes key findings from various studies on compounds related to this compound:

Compound NameBiological ActivityStudy Reference
1-(1,3-benzodioxol-5-ylmethyl)piperazineAntidepressant
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6,7-dichloro-4-oxo-4H-chromene-2-carboxamideNeuroprotective
4-(2-fluorobenzoyl)-N-(1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl)benzamideAntipsychotic

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

A. Lipophilicity and Solubility :

  • The tetramethylphenyl group in the target compound increases hydrophobicity compared to chlorophenyl or nitrophenyl analogs, reducing aqueous solubility but improving membrane permeability .
  • Benzodioxole derivatives (e.g., ) exhibit higher CNS penetration than non-aromatic analogs due to enhanced logP .

B. Metabolic Stability :

  • Tetramethylphenylsulfonyl groups resist oxidative metabolism better than halogenated or nitrated substituents, which are prone to CYP450-mediated dehalogenation or nitro-reduction .
  • Benzodioxole rings may undergo CYP2D6-mediated demethylenation, but this is slower than the metabolism of simpler alkyl groups .

C. Receptor Selectivity :

  • Chlorophenylsulfonyl analogs () show higher affinity for σ receptors, while nitrophenyl derivatives () target enzymes like PDE5 .

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine, commonly referred to as a derivative of piribedil, exhibits significant biological activities that have been the focus of various studies. This compound is structurally characterized by a piperazine ring connected to a benzodioxole moiety and a sulfonyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of approximately 298.34 g/mol. The structural features include:

  • Piperazine Ring : Provides a basic nitrogen atom which can interact with biological targets.
  • Benzodioxole Moiety : Known for its role in enhancing bioactivity through interactions with neurotransmitter systems.
  • Sulfonyl Group : Enhances solubility and may influence binding affinity to target proteins.

Structural Characteristics

Atom TypeCountBonding Characteristics
Carbon (C)16Forms the backbone of the compound
Hydrogen (H)18Contributes to stability and solubility
Nitrogen (N)4Involved in hydrogen bonding
Oxygen (O)2Participates in dipole interactions

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Dopaminergic Activity : Similar to piribedil, this compound acts as a dopamine receptor agonist, which is beneficial in treating Parkinson's disease by enhancing dopaminergic transmission in the brain. Studies have shown that compounds with similar structures can improve motor functions in animal models of Parkinson's disease .
  • Antioxidant Effects : The presence of the benzodioxole structure suggests potential antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various neurodegenerative diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neurons from damage induced by neurotoxins, potentially through anti-inflammatory pathways .

Study on Neuroprotective Effects

A study conducted on rat models demonstrated that administration of the compound resulted in significant neuroprotection against induced oxidative stress. Key findings included:

  • Reduction in Malondialdehyde Levels : Indicative of decreased lipid peroxidation.
  • Increase in Antioxidant Enzyme Activity : Such as superoxide dismutase (SOD) and catalase.

These results support the hypothesis that the compound may be effective in managing oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for preparing 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine?

  • Methodology :

  • Step 1 : Synthesize the piperazine core via N-alkylation. For example, 1-(4-fluorobenzyl)piperazine derivatives are prepared by reacting piperazine with benzyl halides in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
  • Step 2 : Introduce the sulfonyl group. React the piperazine intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide linkage .
  • Step 3 : Attach the 1,3-benzodioxole moiety via reductive amination or alkylation. For instance, use 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride in methanol to achieve selective N-methylation .
  • Purification : Employ silica gel chromatography (60–200 mesh) and TLC monitoring (GF254 plates) to isolate intermediates .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm regioselectivity of substitutions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~500 for C25_{25}H31_{31}N3_3O6_6S) .
  • HPLC : Reverse-phase C18 columns (95% purity threshold) with UV detection at 254 nm ensure batch consistency .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functional properties of this compound?

  • Approach :

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model sulfonylation kinetics and identify transition states for regioselective substitution .
  • Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., solvent/base combinations) to predict ideal conditions (e.g., DIPEA in DCM vs. NaOH in THF) .
  • Molecular Dynamics : Simulate interactions between the sulfonyl group and enzyme active sites (e.g., carbonic anhydrase II) to guide structural modifications .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzodioxole or sulfonyl moieties?

  • Key Findings :

  • Benzodioxole : Replacing the methylene group with bulkier substituents (e.g., 4-chlorophenyl) reduces metabolic stability but enhances binding to serotonin receptors .
  • Sulfonyl Group : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl-sulfonyl moiety improve enzyme inhibition (e.g., hCA II IC50_{50} < 50 nM) but may increase cytotoxicity .
  • Piperazine Core : Rigidifying the piperazine ring (e.g., introducing spirocyclic motifs) enhances selectivity for dopamine D3_3 receptors .

Q. How does pH or solvent stability impact experimental design for in vitro assays?

  • Stability Considerations :

  • Acidic Conditions : The sulfonamide bond hydrolyzes at pH < 3, requiring neutral buffers (e.g., PBS pH 7.4) for cell-based assays .
  • Light Sensitivity : The benzodioxole group undergoes photodegradation; store solutions in amber vials under inert gas (N2_2) .
  • Solvent Compatibility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous media. Pre-filter (0.22 μm) before cell dosing .

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